N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide
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Overview
Description
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide: is a synthetic organic compound with the molecular formula C₁₇H₁₆N₂O₃. It belongs to the class of chromeno-pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide typically involves a multi-step process. One common method includes the ruthenium-catalyzed cycloaddition of α,ω-diynes with cyanamides. This reaction is highly regioselective and can tolerate a wide range of substituted benzene derivatives and cyanamides .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-c]pyridine: This compound shares a similar chromeno-pyridine structure and exhibits comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have potential therapeutic applications and are structurally related to chromeno-pyridine derivatives.
Uniqueness: N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of an acetamide group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-oxo-2-propylchromeno[3,4-c]pyridin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-6-11-9-13-12-7-4-5-8-14(12)22-17(21)15(13)16(19-11)18-10(2)20/h4-5,7-9H,3,6H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQEEYXBKICPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C(=N1)NC(=O)C)C(=O)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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